AMG-548 AMG-548 AMG 548 is an inhibitor of p38α MAPK (Ki = 0.5 nM). It is selective for p38α over p38γ, p38δ, JNK1, JNK2, and JNK3 (Kis = 2,600, 4,100, 11,480, 39, and 61 nM, respectively) and is greater than 1,000-fold selective over a panel of 36 additional kinases but also inhibits p38β (Ki = 3.6 nM). AMG 548 inhibits LPS-induced production of TNF-α and IL-1β in isolated human whole blood (IC50s = 3 and 7 nM, respectively).
AMG-548 is a potent and selective inhibitor of p38α. It displays >1000-fold selectivity against 36 other kinases, and it inhibits whole blood LPS-stimulated TNFα. AMG-548 has shown to be efficacious in acute and chronic models of arthritis.
Brand Name: Vulcanchem
CAS No.: 864249-60-5
VCID: VC0518430
InChI: InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1
SMILES: CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Molecular Formula: C29H27N5O
Molecular Weight: 461.6 g/mol

AMG-548

CAS No.: 864249-60-5

Cat. No.: VC0518430

Molecular Formula: C29H27N5O

Molecular Weight: 461.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AMG-548 - 864249-60-5

Specification

Description AMG 548 is an inhibitor of p38α MAPK (Ki = 0.5 nM). It is selective for p38α over p38γ, p38δ, JNK1, JNK2, and JNK3 (Kis = 2,600, 4,100, 11,480, 39, and 61 nM, respectively) and is greater than 1,000-fold selective over a panel of 36 additional kinases but also inhibits p38β (Ki = 3.6 nM). AMG 548 inhibits LPS-induced production of TNF-α and IL-1β in isolated human whole blood (IC50s = 3 and 7 nM, respectively).
AMG-548 is a potent and selective inhibitor of p38α. It displays >1000-fold selectivity against 36 other kinases, and it inhibits whole blood LPS-stimulated TNFα. AMG-548 has shown to be efficacious in acute and chronic models of arthritis.
CAS No. 864249-60-5
Molecular Formula C29H27N5O
Molecular Weight 461.6 g/mol
IUPAC Name 2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one
Standard InChI InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1
Standard InChI Key RQVKVJIRFKVPBF-VWLOTQADSA-N
Isomeric SMILES CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
SMILES CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Canonical SMILES CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Appearance Solid powder

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